molecular formula C8H5Cl2F3 B6335929 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene CAS No. 1228898-69-8

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene

Cat. No.: B6335929
CAS No.: 1228898-69-8
M. Wt: 229.02 g/mol
InChI Key: FOQBFQXSUXETKX-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethyl)-5-(trifluoromethyl)toluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.

    Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electron-withdrawing nature of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled temperature and pressure conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are employed under specific conditions to achieve desired transformations.

Major Products Formed:

    Nucleophilic Substitution: Derivatives such as amines, ethers, and thioethers.

    Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.

    Oxidation and Reduction: Carboxylic acids and hydrocarbons.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-Chloro-3-(chloromethyl)-2-(trifluoromethyl)benzene
  • 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene

Comparison: 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. Compared to its analogs, this compound exhibits different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBFQXSUXETKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743838
Record name 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228898-69-8
Record name 1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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